molecular formula C7H16ClNO2 B1383736 4-(Dimethylamino)pentanoic acid hydrochloride CAS No. 2060062-06-6

4-(Dimethylamino)pentanoic acid hydrochloride

Cat. No.: B1383736
CAS No.: 2060062-06-6
M. Wt: 181.66 g/mol
InChI Key: HQYQOSXVIUGSRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)pentanoic acid hydrochloride involves several steps. One common method includes the reaction of 4-(Dimethylamino)butanoic acid with hydrochloric acid to form the hydrochloride salt . The reaction is typically carried out under controlled conditions to ensure high purity and yield. The reaction conditions often involve maintaining a specific temperature range and using appropriate solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and yield. The process may involve continuous flow reactors and automated systems to ensure consistent quality and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)pentanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines .

Scientific Research Applications

4-(Dimethylamino)pentanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)pentanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(Dimethylamino)pentanoic acid hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which provides distinct reactivity and applications compared to its analogs .

Biological Activity

4-(Dimethylamino)pentanoic acid hydrochloride (DMAP-HCl) is a compound of significant interest in pharmaceutical research due to its diverse biological activities and potential therapeutic applications. Characterized by the molecular formula C₇H₁₅ClN₂O₂ and a molecular weight of 181.66 g/mol, it features a dimethylamino group attached to a pentanoic acid backbone, enhancing its solubility and bioavailability in biological systems.

Neuroprotective Effects

Research indicates that DMAP-HCl exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to influence neurotransmitter systems, potentially enhancing synaptic plasticity and providing protective effects against excitotoxicity, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders .

Mechanism of Action:

  • Neurotransmitter Interaction: DMAP-HCl interacts with neurotransmitter receptors, particularly those involved in excitatory signaling pathways.
  • Ion Channel Modulation: It may modulate ion channel activity, influencing neuronal excitability and synaptic transmission, which are vital for normal cognitive function.

Analgesic Properties

In addition to its neuroprotective effects, DMAP-HCl has been explored for its analgesic properties. This suggests potential applications in pain management, providing an alternative to traditional analgesics with fewer side effects.

Synthesis and Applications

DMAP-HCl serves as a versatile building block in drug development and organic synthesis. Its ability to act as an intermediate in various chemical reactions makes it valuable in the pharmaceutical industry. Notably, it has been utilized in synthesizing compounds with enhanced biological activities, demonstrating its utility in medicinal chemistry.

Comparative Analysis with Similar Compounds

To understand the unique features of DMAP-HCl, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureUnique Features
5-(Dimethylamino)pentanoic acid hydrochlorideC₇H₁₆ClN₂O₂Variation at position 5 affects activity
4-(Aminobutanoic acid hydrochlorideC₄H₉ClN₂O₂Lacks dimethyl substitution
(E)-4-(Dimethylamino)-2-butenoic Acid HydrochlorideC₇H₁₅ClN₂O₂Contains a double bond

The primary distinguishing feature of DMAP-HCl is the specific positioning of the dimethylamino group on the pentanoic acid chain, which significantly influences its biological activity compared to similar compounds.

Neuroprotective Studies

A study investigating the neuroprotective effects of DMAP-HCl found that treatment with this compound resulted in reduced neuronal cell death in vitro models exposed to excitotoxic agents. The compound's ability to enhance synaptic plasticity was measured through electrophysiological techniques, demonstrating significant improvements in long-term potentiation (LTP) compared to control groups .

Pain Management Trials

In preclinical trials assessing analgesic properties, DMAP-HCl demonstrated a dose-dependent reduction in pain responses in animal models. The results indicated that DMAP-HCl could offer an effective alternative for managing chronic pain conditions without the adverse effects commonly associated with opioid analgesics.

Properties

IUPAC Name

4-(dimethylamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-6(8(2)3)4-5-7(9)10;/h6H,4-5H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYQOSXVIUGSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.